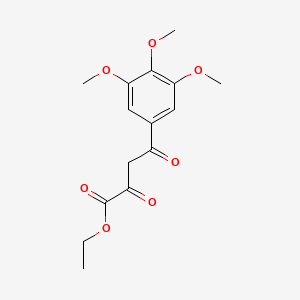
Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is an organic compound with the molecular formula C15H18O7. It is a derivative of butanoic acid and features a trimethoxyphenyl group, making it a compound of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3,4,5-trimethoxy-α,γ-dioxobenzenebutanoate: Another derivative with slight structural variations
Uniqueness
This compound is unique due to its specific ester group and the presence of multiple methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .
生物活性
Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the compound's synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C15H18O7. It is synthesized through the esterification of 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoic acid with ethanol under acidic conditions. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets .
Anticancer Properties
Research indicates that this compound exhibits moderate Src kinase inhibitory activity. Src kinases are critical in various signaling pathways associated with cancer cell growth and metastasis. In a study evaluating various derivatives of ethyl 2,4-dioxo-4-arylbutanoates, it was found that this compound displayed an IC50 value comparable to staurosporine (a known kinase inhibitor), suggesting potential as an anticancer agent .
Table 1: Src Kinase Inhibitory Activity
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. This compound is hypothesized to possess similar capabilities due to its structural features. Compounds with multiple methoxy groups have been associated with enhanced activity against various microbial strains .
The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors. The trimethoxyphenyl moiety may facilitate binding to target proteins involved in cell signaling pathways related to cancer proliferation and microbial resistance .
Case Studies and Research Findings
- Src Kinase Inhibition : In a detailed study on ethyl 2,4-dioxo-4-arylbutanoates, several derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The study concluded that modifications on the phenolic ring significantly influenced the inhibitory potency against Src kinases .
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties by scavenging free radicals. This activity may contribute to its overall therapeutic potential .
特性
IUPAC Name |
ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-5-22-15(18)11(17)8-10(16)9-6-12(19-2)14(21-4)13(7-9)20-3/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXCNLSJKURIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













